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Compound of Interest

Compound Name: YM-201636

Cat. No.: B1684012

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of YM-201636, a potent and selective
small-molecule inhibitor of PIKfyve, a lipid kinase crucial for the synthesis of
phosphatidylinositol 3,5-bisphosphate (Ptdins(3,5)P2). YM-201636 has emerged as an
invaluable tool for dissecting the complex roles of PIKfyve and its downstream signaling
pathways in a multitude of cellular processes, including endosomal trafficking, autophagy, and
retroviral budding. This document details the mechanism of action of YM-201636, summarizes
its inhibitory activity, provides key experimental protocols for its use, and visualizes its impact
on cellular signaling pathways.

Core Mechanism and Selectivity

YM-201636 is a pyridofuropyrimidine compound that exerts its effects by directly inhibiting the
catalytic activity of PIKfyve, the primary enzyme responsible for phosphorylating
phosphatidylinositol 3-phosphate (Ptdins3P) to produce Ptdins(3,5)P2.[1][2] This inhibition is
highly specific, making YM-201636 a preferred tool for studying PIKfyve-dependent processes.
The compound demonstrates significantly less potency against other lipid kinases, such as
class | phosphoinositide 3-kinases (PI3Ks), as detailed in the quantitative data below.

Quantitative Data: Inhibitory Activity of YM-201636

The following table summarizes the half-maximal inhibitory concentrations (ICso) of YM-201636
against various lipid kinases, highlighting its selectivity for PIKfyve.
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Kinase Target ICso0 Value Notes Reference(s)

Potent and primary

PIKfyve (mammalian) 33 nM [1112][31[4]
target.
Approximately 100-

pl10a (Class IAPI3K) 3 uM (3000 nM) fold less potent than [1112][3]

against PIKfyve.

pl10a (alternative
3.3 UM (3300 nM) [4]
value)

Insensitive to YM-
>5 uM (>5000 nM) 201636, allowing for [1112][3]
rescue experiments.

Fabl (yeast
orthologue of PIKfyve)

Type la PtdInsP
_ >2 UM (>2000 nM) [1][2]
kinase (mouse)

Type lly PtdinsP o
. No inhibition at 10 pM [1][2]
kinase

Impact on Cellular Processes and Signaling
Pathways

Inhibition of PIKfyve by YM-201636 leads to a rapid depletion of cellular Ptdins(3,5)Pz, a critical
signaling lipid that regulates the function and dynamics of late endosomes and lysosomes.[1]
This disruption has profound consequences on several interconnected cellular pathways.

Endosomal Trafficking and Lysosome Function

The most prominent effect of YM-201636 treatment is the dramatic swelling of late endosomes
and lysosomes, leading to the formation of large cytoplasmic vacuoles.[1][5][6][7] This
phenotype arises from defects in endosomal sorting and membrane fission events that are
dependent on Ptdins(3,5)P2.[8] The proper recycling of receptors, such as the cation-
independent mannose-6-phosphate receptor (CI-MPR), from the late endosome is also
impaired.[1][2]
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Effect of YM-201636
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Figure 1: YM-201636 disrupts endosomal trafficking by inhibiting PIKfyve.

Autophagy

YM-201636 has been shown to dysregulate autophagy, a cellular process for degrading and
recycling cellular components.[5][6][7] Treatment with YM-201636 leads to an accumulation of
the autophagosomal marker LC3-11, suggesting a blockage in the later stages of autophagy,
specifically the fusion of autophagosomes with lysosomes or the degradation of autolysosomal
content.[5][7] This can ultimately contribute to apoptosis-independent cell death in some cell

types, such as neurons.[5][6][7]
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Effect of YM-201636 on Autophagy
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Figure 2: YM-201636 impairs autophagic flux leading to LC3-11 accumulation.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing YM-201636 to study lipid
kinase function.

In Vitro Lipid Kinase Assay

This assay is used to directly measure the inhibitory effect of YM-201636 on the enzymatic
activity of PIKfyve.

Materials:
e Recombinant PIKfyve enzyme
e YM-201636 (dissolved in DMSO)

 Lipid substrate: Phosphatidylinositol 3-phosphate (PtdIns3P)
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o [y-2P]ATP

» Kinase assay buffer (e.g., 50 mM Tris-HCI pH 7.5, 10 mM MgClz, 1 mM EGTA)
e Thin-layer chromatography (TLC) plates and developing solvent

Procedure:

e Pre-incubate the recombinant PIKfyve enzyme with varying concentrations of YM-201636 or
DMSO (vehicle control) in the kinase assay buffer for 15 minutes at 37°C.[9]

« Initiate the kinase reaction by adding the lipid substrate (Ptdins3P) and [y-32P]ATP.
¢ Incubate the reaction for a defined period (e.g., 15 minutes) at 37°C.[9]

o Stop the reaction by adding an acidic solution (e.g., 1 M HCI).[1]

o Extract the lipids from the reaction mixture.

e Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent
system.

 Visualize the radiolabeled lipid products by autoradiography.

e Quantify the radioactivity of the spots corresponding to PtdIns(3,5)P2 to determine the extent
of inhibition and calculate the I1Cso value.[10]

Cellular Phosphoinositide Analysis

This method is used to assess the in vivo effect of YM-201636 on the levels of
phosphoinositides within cells.

Materials:
e Cell line of interest (e.g., NIH3T3)
 [32P]orthophosphate

e YM-201636
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» Cell lysis buffer and lipid extraction reagents

» High-performance liquid chromatography (HPLC) system

Procedure:

Metabolically label the cells by incubating them in a phosphate-free medium containing
[32P]Jorthophosphate.[2]

o Treat the labeled cells with the desired concentration of YM-201636 (e.g., 800 nM) or vehicle
for a specified time.[1][2]

o Lyse the cells and extract the phosphoinositides.
e Analyze the extracted lipids by HPLC to separate the different phosphoinositide species.[1]

e Quantify the amount of radioactivity in the peak corresponding to PtdIns(3,5)P2 to determine
the effect of YM-201636 on its cellular levels.[2]

Immunofluorescence Microscopy for Endosomal
Markers

This technique visualizes the morphological changes in endosomes and the localization of
endosomal proteins upon YM-201636 treatment.

Materials:

Cells grown on coverslips

YM-201636

Primary antibodies against endosomal markers (e.g., EEAL for early endosomes, LAMP1 for
late endosomes/lysosomes)

Fluorescently labeled secondary antibodies

Fluorescence microscope
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Procedure:

Treat the cells with YM-201636 (e.g., 800 nM for 2 hours) or vehicle.[2]

» Fix the cells with paraformaldehyde.

o Permeabilize the cells (e.g., with Triton X-100).

 Incubate the cells with the primary antibody against the endosomal marker of interest.
e Wash and incubate with the corresponding fluorescently labeled secondary antibody.
e Mount the coverslips on microscope slides.

» Visualize and capture images using a fluorescence microscope to observe changes in the
size, morphology, and distribution of the stained organelles.[2]
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Experimental Workflow
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Figure 3: Workflow for immunofluorescence analysis of endosomal markers.

Applications in Drug Development and Research
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The highly specific nature of YM-201636 makes it an indispensable tool for validating PIKfyve
as a potential therapeutic target in various diseases. Its ability to induce autophagy defects and
cell death has prompted investigations into its anticancer properties, particularly in liver cancer
and non-small cell lung cancer.[11][12] Furthermore, its role in modulating endosomal
trafficking has implications for research into neurodegenerative diseases and viral infections, as
retroviral budding is also inhibited by YM-201636.[1][5]

By providing a means to acutely and selectively inhibit PIKfyve, YM-201636 allows researchers
to dissect the intricate signaling networks governed by Ptdins(3,5)P2 and to explore the
therapeutic potential of targeting this critical lipid kinase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/30569119/
https://pubmed.ncbi.nlm.nih.gov/30569119/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877718/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877718/
https://www.benchchem.com/product/b1684012#ym-201636-s-role-in-studying-lipid-kinase-function
https://www.benchchem.com/product/b1684012#ym-201636-s-role-in-studying-lipid-kinase-function
https://www.benchchem.com/product/b1684012#ym-201636-s-role-in-studying-lipid-kinase-function
https://www.benchchem.com/product/b1684012#ym-201636-s-role-in-studying-lipid-kinase-function
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684012?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684012?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

